Home > Products > Screening Compounds P147290 > 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine
4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine - 343330-75-6

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine

Catalog Number: EVT-13873237
CAS Number: 343330-75-6
Molecular Formula: C7H8N4O
Molecular Weight: 164.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[3,4-d]pyrimidine family. This compound is characterized by a fused pyrazole and pyrimidine ring structure, which contributes to its diverse biological activities. The presence of the methoxy and methyl groups enhances its pharmacological properties, making it a subject of interest in medicinal chemistry.

Source

The compound can be found in various chemical databases, such as PubChem, where it is cataloged under the identifier CID 12830523. It is synthesized through specific organic reactions involving pyrazole and pyrimidine derivatives, which are commonly explored in drug discovery.

Classification

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is classified as a heterocyclic aromatic compound. Its structure allows it to interact with biological targets, particularly in cancer therapy and other pharmacological applications.

Synthesis Analysis

Methods

The synthesis of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:

  1. Starting Material: The synthesis often begins with commercially available pyrazole derivatives.
  2. Chlorination: Compounds are chlorinated using reagents like phosphorus oxychloride to introduce reactive sites for further modifications.
  3. Hydrazinolysis: The chlorinated derivatives undergo hydrazinolysis to form hydrazide intermediates.
  4. Condensation: These intermediates are then condensed with appropriate aldehydes or ketones to form the final pyrazolo[3,4-d]pyrimidine structure.

Technical details regarding reaction conditions, such as temperature and solvent choice, play a crucial role in optimizing yields and purity of the final product .

Molecular Structure Analysis

Structure

The molecular formula of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine is C8H10N4OC_8H_{10}N_4O. Its structure features a fused ring system composed of a pyrazole and pyrimidine ring, with substituents at specific positions:

  • Methoxy Group: Located at the 4-position of the pyrimidine ring.
  • Methyl Group: Positioned at the 7-position of the pyrazole ring.

Data

  • Molecular Weight: Approximately 178.19 g/mol.
  • Melting Point: Specific melting points can vary based on purity but are generally around 120-130°C .
Chemical Reactions Analysis

Reactions

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution: The methoxy group can be replaced under basic conditions.
  2. Condensation Reactions: It can react with carbonyl compounds to form more complex structures.
  3. Hydrogen Bonding Interactions: The nitrogen atoms in the rings can engage in hydrogen bonding with biological macromolecules, influencing its biological activity.

Technical details about these reactions include reaction conditions such as temperature, solvent systems, and catalysts used .

Mechanism of Action

Process

The mechanism of action for 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine primarily involves its interaction with specific biological targets:

  1. Kinase Inhibition: It acts as an inhibitor for various kinases involved in cancer cell proliferation.
  2. Cell Cycle Arrest: The compound induces apoptosis in cancer cells by disrupting cell cycle progression.
  3. Target Binding: Molecular docking studies suggest that it binds effectively to ATP-binding sites in kinases, mimicking ATP's structure .

Data

Studies indicate that compounds within this class exhibit IC50 values ranging from low micromolar concentrations against various cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation .

Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds.

Applications

Scientific Uses

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine has significant applications in medicinal chemistry:

  1. Anticancer Research: It is being investigated for its potential use as an anticancer agent due to its kinase inhibition properties.
  2. Drug Development: The compound serves as a scaffold for designing new drugs targeting various diseases beyond cancer.
  3. Biological Studies: Used in studies exploring cell signaling pathways and mechanisms of drug resistance .
Introduction to Pyrazolo[3,4-d]pyrimidine Scaffolds in Medicinal Chemistry

Role of Pyrazolo[3,4-d]pyrimidine Derivatives in Targeted Cancer Therapy

Pyrazolo[3,4-d]pyrimidine derivatives demonstrate broad-spectrum kinase inhibitory activity, targeting critical oncogenic drivers such as:

  • Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Human Epidermal Growth Factor Receptor 2 (HER2) [4] [8].
  • Cellular Kinases: Cyclin-dependent kinases (CDKs) and Src-family kinases [7] [9].

The 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine core contributes to these activities through:

  • Adenine Mimicry: Nitrogen atoms (N1 and N2) form hydrogen bonds with kinase hinge residues (e.g., Met793 in EGFR).
  • Hydrophobic Occupancy: The 7-methyl group stabilizes the hydrophobic back pocket in kinases like CDK2.
  • Steric Optimization: The 4-methoxy group occupies solvent-exposed regions, reducing off-target interactions [5] [7].
  • Table 1: Impact of Substituents on Pyrazolo[3,4-d]pyrimidine Anticancer Activity
    PositionSubstituentTarget Kinase(s)Biological Effect
    C4MethoxyCDK2/cyclin A2Moderate inhibition; enhances solubility [7]
    C4ArylaminohydrazideEGFRT790M/HER2Dual inhibition; overcomes resistance [8]
    N7Methylc-SrcStabilizes hydrophobic pocket binding [9]
    C6Glycosyl-thioCDK2IC50 = 0.057 µM; superior to sorafenib [7]

Derivatives like Si306 (a C4-aniline analog) exhibit nanomolar potency against c-Src (IC50 = 0.13 µM), suppressing glioblastoma invasion in vivo by inhibiting FAK/EGFR phosphorylation [9]. Similarly, thioglycoside-functionalized analogs demonstrate low nM cytotoxicity against colorectal (HCT-116) and breast (MCF-7) cancer lines, correlating with CDK2 inhibition (IC50 = 0.057 µM) [7]. Dual EGFRT790M/HER2 inhibitors incorporating this scaffold overcome T790M-mediated resistance in non-small cell lung cancer by targeting Cys797 residues while maintaining HER2 activity [8].

Historical Development and Pharmacological Significance of 4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine

The synthesis of 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine typically originates from cyclocondensation of 5-amino-1-methyl-1H-pyrazole-4-carbonitrile with formamide derivatives, followed by O-methylation [3] [7]. Historically, it served as a precursor for chloro- or hydrazino-pyrazolopyrimidines used in:

  • Antiparasitic Agents: Optimization for Toxoplasma gondii calcium-dependent protein kinase 1 (CDPK1) inhibition [6].
  • Kinase Inhibitor Libraries: Intermediate for C4-arylaminohydrazide derivatives targeting EGFR/VEGFR [4] [8].
  • Table 2: Key Milestones in Pyrazolo[3,4-d]pyrimidine-Based Drug Development
    YearDevelopmentSignificance
    2011Discovery of pyrazolo[3,4-d]pyrimidine as c-Src inhibitor (e.g., compound 7)Validated scaffold for neuroblastoma therapy [9]
    2019Anti-inflammatory pyrazolo[3,4-d]pyrimidines targeting p38α MAPKExpanded applications beyond oncology [3]
    2022CDK2 inhibitors (e.g., compound 14) with IC50 = 0.057 µMDemonstrated efficacy in HCT-116 xenografts [7]
    2023Dual EGFRT790M/HER2 inhibitors (e.g., 6q)Addressed kinase gatekeeper mutations [8]

Pharmacologically, the 4-methoxy group enhances metabolic stability by reducing oxidative demethylation susceptibility compared to 4-chloro analogs. However, its moderate kinase affinity (IC50 > 1 µM for CDK2) limits direct therapeutic use, positioning it primarily as a synthetic building block for advanced analogs [7] [9]. Recent applications include prodrug strategies (e.g., gold nanoparticle conjugates) to improve bioavailability of derivatives like Si306 in glioblastoma models [9].

Comparative Analysis with Structurally Analogous Kinase Inhibitors

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine shares structural homology with purine-based kinase inhibitors but differs in binding specificity and ADME profiles:

  • Table 3: Comparative Kinase Inhibition Profiles

    CompoundCore StructureKey Targets (IC50)ADME Advantages
    4-Methoxy-7-methyl derivativePyrazolo[3,4-d]pyrimidineCDK2: >1 µM (weak)Enhanced metabolic stability; LogP = 0.37 [10]
    DinaciclibPyrazolo[1,5-a]pyrimidineCDK2: 1 nMClinical efficacy but high toxicity [7]
    RociletinibPyrimidine-4-amineEGFRT790M: 20 nMWithdrawn due to hyperglycemia [8]
    Si306C4-(3-chloro-4-hydroxyphenyl) analogc-Src: 0.13 µMAqueous solubility = 6.47 µg/mL; in vivo anti-glioblastoma activity [9]
  • Bioisosteric Efficiency: Unlike quinazoline-based EGFR inhibitors (e.g., erlotinib), the pyrazolo[3,4-d]pyrimidine core enables selective hinge-region interactions with fewer off-target effects. However, 4-methoxy substitution reduces ATP-pocket affinity compared to 4-anilino derivatives (e.g., in compound 6q, EGFRT790M IC50 = 0.3 µM) [8].

  • Solubility-Stability Trade-offs: The 7-methyl group improves membrane permeability but lowers aqueous solubility (predicted LogP = 0.37) relative to hydroxylated analogs (e.g., Si306). Glycosylation at C6 (compound 14) balances this by enabling H-bonding with solvent-exposed kinase regions [7] [9].
  • Resistance Management: Unlike third-generation EGFR inhibitors (osimertinib), pyrazolo[3,4-d]pyrimidine-based dual inhibitors (e.g., compound 6q) concurrently block HER2 amplification, mitigating bypass-signaling resistance [8].
  • Table 4: Key Compounds Mentioned
    Compound NameStructurePrimary Application
    4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidineBase scaffoldKinase inhibitor intermediate
    Si3064-(3-Chloro-4-hydroxyphenyl) derivativec-Src inhibitor for glioblastoma
    DinaciclibPyrazolo[1,5-a]pyrimidineCDK2 inhibitor
    Compound 6qDual EGFRT790M/HER2 inhibitorAnticancer/anticonvulsant hybrid
    Compound 14Thioglycoside analogCDK2 inhibitor (IC50 = 0.057 µM)

This comparative analysis underscores that while 4-methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine itself exhibits modest kinase affinity, strategic modifications at C4 and C6 unlock potent, multitargeted inhibitors with clinical translational potential [4] [7] [9].

Properties

CAS Number

343330-75-6

Product Name

4-Methoxy-7-methyl-7H-pyrazolo[3,4-d]pyrimidine

IUPAC Name

4-methoxy-7-methylpyrazolo[3,4-d]pyrimidine

Molecular Formula

C7H8N4O

Molecular Weight

164.16 g/mol

InChI

InChI=1S/C7H8N4O/c1-11-4-8-7(12-2)5-3-9-10-6(5)11/h3-4H,1-2H3

InChI Key

OONSQPVWFWMASV-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C2C1=NN=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.